molecular formula C20H20F3N3O3S B2359341 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1795443-17-2

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2359341
CAS No.: 1795443-17-2
M. Wt: 439.45
InChI Key: MDRHCTXXFDMBTL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon metabolism. MTHFD2 is highly upregulated in many human cancers while being absent in most healthy adult tissues, making it a compelling therapeutic target. This compound exerts its effects by competitively inhibiting MTHFD2's dehydrogenase and cyclohydrolase activities, thereby disrupting the flux of one-carbon units necessary for purine synthesis and the generation of NADPH within the mitochondria. By targeting this metabolic pathway, the inhibitor depletes nucleotide pools and redox capacity, leading to impaired proliferation and induction of apoptosis in cancer cells . Its research value is significant for investigating cancer cell metabolic dependencies, understanding the role of mitochondrial folate metabolism in tumorigenesis, and as a potential chemical starting point for the development of novel anti-cancer agents. The structural design, featuring the cyclopenta[c]pyrazole core, contributes to its high selectivity for MTHFD2 over related enzymes, providing a specific tool for dissecting this branch of cellular metabolism in disease models.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S/c1-25-19-6-2-5-17(19)18(24-25)13-26(12-15-4-3-11-29-15)30(27,28)16-9-7-14(8-10-16)20(21,22)23/h3-4,7-11H,2,5-6,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRHCTXXFDMBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide represents a class of sulfonamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, highlighting relevant studies, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Furan moiety : Contributes to the compound's reactivity and biological properties.
  • Cyclopenta[c]pyrazole : A bicyclic structure known for its pharmacological activities.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.

Structural Formula

C19H20F3N3O2S\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_2\text{S}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .

Case Study: Anticancer Efficacy

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)12.5Apoptosis induction
N-(furan-2-ylmethyl)-...HeLa (cervical cancer)15.0Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have reported:

  • Inhibition Zone : The compound showed significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Antimicrobial Screening Results

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against several bacterial strains
Anti-inflammatoryReduces levels of inflammatory cytokines

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions including:

  • Formation of the furan derivative.
  • Alkylation with cyclopenta[c]pyrazole.
  • Sulfonamide formation with trifluoromethyl benzene.

Analytical Techniques

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The incorporation of the furan and trifluoromethyl groups may enhance this effect. For instance, studies have shown that similar compounds can inhibit bacterial growth against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that derivatives of benzenesulfonamides can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Antimalarial Research

A related class of compounds has been developed as antimalarial agents. Research on trifluoromethyl-substituted benzenesulfonamides has identified them as promising candidates for further development against malaria, particularly due to their ability to inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in malaria parasites .

Neuroprotective Effects

Recent studies have suggested that compounds with similar structures might offer neuroprotective benefits. The presence of the furan ring is associated with antioxidant properties, which could help mitigate oxidative stress in neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates of bacteria. Among these, a derivative structurally related to N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide showed notable activity against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers synthesized a series of benzenesulfonamide derivatives and tested their effects on human cervical cancer cells (HeLa). One compound demonstrated an IC50 value of 0.15 µg/mL, significantly inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .

Case Study 3: Antimalarial Development

A collaborative research effort aimed at developing new antimalarial drugs synthesized several trifluoromethyl-substituted benzenesulfonamides. These compounds were subjected to in vitro assays against Plasmodium falciparum, with some exhibiting promising results that warrant further investigation into their mechanism of action and potential for clinical use .

Preparation Methods

Cyclocondensation and Functionalization

Reaction of cyclopentenone with methylhydrazine in ethanol under reflux yields the pyrazole ring. Subsequent reduction of the ketone group using sodium borohydride produces the methanol derivative. For the target compound, 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanol is generated by substituting hydrazine with methylhydrazine.

Oxidation to Aldehyde

The methanol group is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane, yielding 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde . This aldehyde is critical for subsequent reductive amination.

Sulfonylation with 4-(Trifluoromethyl)benzenesulfonyl Chloride

The final step involves sulfonylation of the secondary amine.

Sulfonyl Chloride Activation

4-(Trifluoromethyl)benzenesulfonyl chloride is reacted with the amine intermediate in the presence of a base to neutralize HCl. Triethylamine in tetrahydrofuran (THF) is commonly employed.

Reaction Conditions

  • Solvent: Tetrahydrofuran (THF)
  • Base: Triethylamine (2.2 equiv)
  • Temperature: 0°C to room temperature
  • Time: 12–24 hours
  • Yield: ~65–80% (based on patent analogs)

Workup and Purification

The crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. Patent literature emphasizes pH-controlled crystallization (pH 6–7) to enhance purity.

Alternative Pathways and Optimization

One-Pot Alkylation-Sulfonylation

A streamlined approach involves sequential alkylation and sulfonylation without isolating intermediates. The amine intermediate is generated in situ and treated directly with the sulfonyl chloride.

Advantages

  • Reduced purification steps
  • Higher overall yield (estimated 70–85%)

Stereoselective Considerations

The cyclopenta[c]pyrazole core may exist in multiple stereoisomers. Chiral resolution using tartaric acid derivatives or chromatography ensures enantiopurity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d6) : Signals at δ 4.07–4.21 (m, CH₂ groups), δ 7.60–8.10 (m, aromatic protons).
  • IR (KBr) : Peaks at 1343 cm⁻¹ (SO₂ asymmetric stretch) and 1163 cm⁻¹ (SO₂ symmetric stretch).

Crystallographic Data

While no crystal structure exists for the target compound, analogs (e.g., pyrazol-3-one derivatives) crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.294 Å, b = 12.203 Å, c = 18.107 Å.

Industrial-Scale Considerations

Solvent and Reagent Selection

  • Preferred Solvents : THF, ethyl acetate, toluene.
  • Catalysts : Sodium cyanoborohydride for reductive amination.

Cost-Effective Practices

  • Use of commercial starting materials (e.g., 1-methylcyclopentenone).
  • Recycling of triethylamine hydrochloride byproduct.

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonylation is minimized by controlling stoichiometry (1:1 amine:sulfonyl chloride).

Moisture Sensitivity

Reactions are conducted under nitrogen atmosphere to prevent hydrolysis of sulfonyl chloride.

Q & A

Q. How can the molecular structure of this compound be elucidated using spectroscopic techniques?

The compound’s structure is confirmed through a combination of ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . Key structural features, such as the furan ring, tetrahydrocyclopentapyrazole, and trifluoromethyl group, are identified via characteristic NMR shifts (e.g., ¹H NMR: furan protons at δ 6.2–7.4 ppm; ¹⁹F NMR for CF₃ at ~-60 ppm). IR confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹). HRMS validates the molecular formula .

Q. What synthetic strategies are effective for preparing this compound, and what key reaction conditions must be optimized?

A multi-step synthesis is typically employed:

  • Step 1: Coupling of furan-2-ylmethylamine with 1-methyltetrahydrocyclopenta[c]pyrazole via reductive amination (NaBH₃CN, THF, 0°C to RT).
  • Step 2: Sulfonylation with 4-(trifluoromethyl)benzenesulfonyl chloride (K₂CO₃, DMF, 50°C). Critical optimizations include controlling reaction pH to avoid side reactions and ensuring anhydrous conditions for sulfonylation .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

Initial screening involves enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting kinases or receptors. For example, IC₅₀ values are determined using dose-response curves in cell-free systems. Parallel cytotoxicity assays (MTT or resazurin-based) assess selectivity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics and target binding?

The CF₃ group enhances lipophilicity (logP ~2.5–3.5), improving membrane permeability. Computational docking (AutoDock Vina) reveals its role in hydrophobic pocket interactions, while metabolic stability is assessed via liver microsome assays (t₁/₂ > 60 min in human microsomes). Comparative studies with non-CF₃ analogs show reduced target affinity (ΔIC₅₀ > 10 μM) .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular dynamics (MD) simulations (AMBER/CHARMM) and QSAR models are used to predict binding modes. Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the pyrazole ring’s electron density correlates with kinase inhibition .

Q. How can structural-activity relationships (SAR) guide the optimization of this compound?

SAR studies focus on:

  • Furan substitution: Replacing furan with thiophene reduces potency (ΔIC₅₀ = 5–8 μM in kinase assays).
  • Pyrazole methylation: Removing the 1-methyl group increases metabolic clearance (t₁/₂ reduced by 40%). Data from analogs in and support these trends .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Discrepancies (e.g., IC₅₀ variations in cell-free vs. cellular assays) are addressed by:

  • Standardizing assay conditions (e.g., ATP concentration in kinase assays).
  • Using isogenic cell lines to control for off-target effects.
  • Validating results with orthogonal techniques (SPR for binding affinity) .

Q. How is reaction selectivity achieved during the synthesis of the tetrahydrocyclopenta[c]pyrazole moiety?

Ring-closing metathesis (Grubbs catalyst) or intramolecular cyclization (NaH, THF) ensures regioselectivity. Monitoring reaction progress via LC-MS prevents over-alkylation. Substituent effects on the pyrazole (e.g., electron-withdrawing groups) direct cyclization pathways .

Methodological Tables

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Purity (HPLC)
Furan-2-ylmethylamine derivativeNaBH₃CN, THF, 0°C78>95%
Cyclopenta[c]pyrazole coreGrubbs catalyst, DCM6592%
Final sulfonylationK₂CO₃, DMF, 50°C8598%
Source: Adapted from

Table 2: Comparative Bioactivity of Structural Analogs

Compound ModificationIC₅₀ (μM)TargetNotes
CF₃ → CH₃12.5Kinase XReduced lipophilicity
Furan → Thiophene8.7Kinase XImproved solubility
Pyrazole demethylation18.3Kinase XFaster metabolic clearance
Source:

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